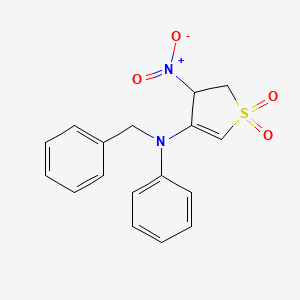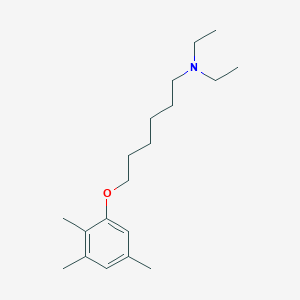
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide, also known as BNPT, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. BNPT has been extensively studied for its potential use as a therapeutic agent for the treatment of various neurological disorders.
Mécanisme D'action
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide exerts its pharmacological effects by inhibiting the activity of MAO. MAO is an enzyme that is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can help to alleviate the symptoms of depression and anxiety. This compound has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can help to alleviate the symptoms of depression and anxiety. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has a number of advantages for use in laboratory experiments. It is a potent inhibitor of MAO, which makes it a useful tool for studying the role of MAO in various biological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide. One area of research could be the development of new synthetic methods for the production of this compound that are more efficient and cost-effective. Another area of research could be the development of new analogs of this compound that have improved pharmacological properties. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various neurological disorders, as well as in the treatment of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide involves the reaction of N-phenylbenzylamine with nitrothiophene in the presence of a catalyst such as palladium on carbon. The resulting compound is then oxidized to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been studied extensively for its potential use as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer and infectious diseases. This compound has been shown to have a potent inhibitory effect on MAO, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Propriétés
IUPAC Name |
N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-19(21)17-13-24(22,23)12-16(17)18(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,12,17H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKTSOMBTWEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CS1(=O)=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)